

3-Chloro-4-methoxyaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

[Get Quote](#)

In-Depth Technical Guide: 3-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-4-methoxyaniline**, a key chemical intermediate. It covers its fundamental properties, synthesis, applications in drug development, and relevant experimental protocols.

Core Compound Information

3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a chlorinated and methoxylated benzene ring with an amino group, makes it a valuable precursor for the synthesis of various complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physicochemical properties of **3-Chloro-4-methoxyaniline** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
CAS Number	5345-54-0
Molecular Formula	C ₇ H ₈ CINO
Molecular Weight	157.60 g/mol
Appearance	Off-white, yellowish to green or brown solid (flakes)
Melting Point	50-55 °C
Boiling Point	>230 °F (>110 °C)
Solubility	Sparingly soluble in water
pKa	4.14±0.10 (Predicted)

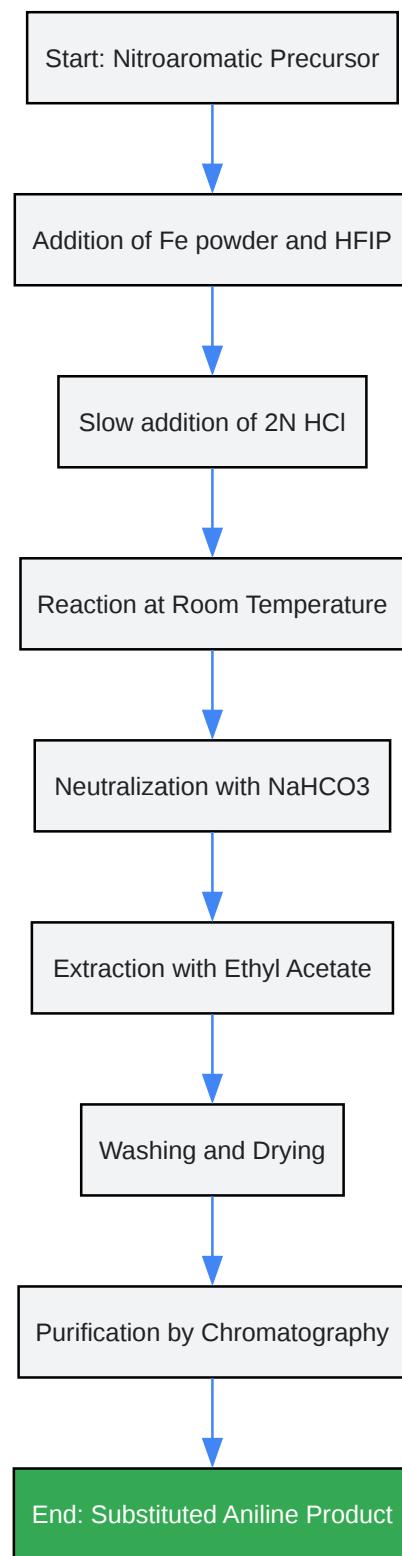
Synthesis and Experimental Protocols

The synthesis of substituted anilines like **3-Chloro-4-methoxyaniline** often involves the reduction of a corresponding nitro compound. A general and illustrative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-methylaniline, from 2-chloro-4-nitrotoluene via catalytic hydrogenation is detailed below. This process can be conceptually adapted for the synthesis of **3-Chloro-4-methoxyaniline** from a suitable nitro precursor.

General Experimental Protocol: Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline through the reduction of a nitroaromatic precursor.

Materials:


- Nitroaromatic precursor (e.g., 2-chloro-4-nitrotoluene)
- Iron powder
- Hexafluoroisopropanol (HFIP)

- 2N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

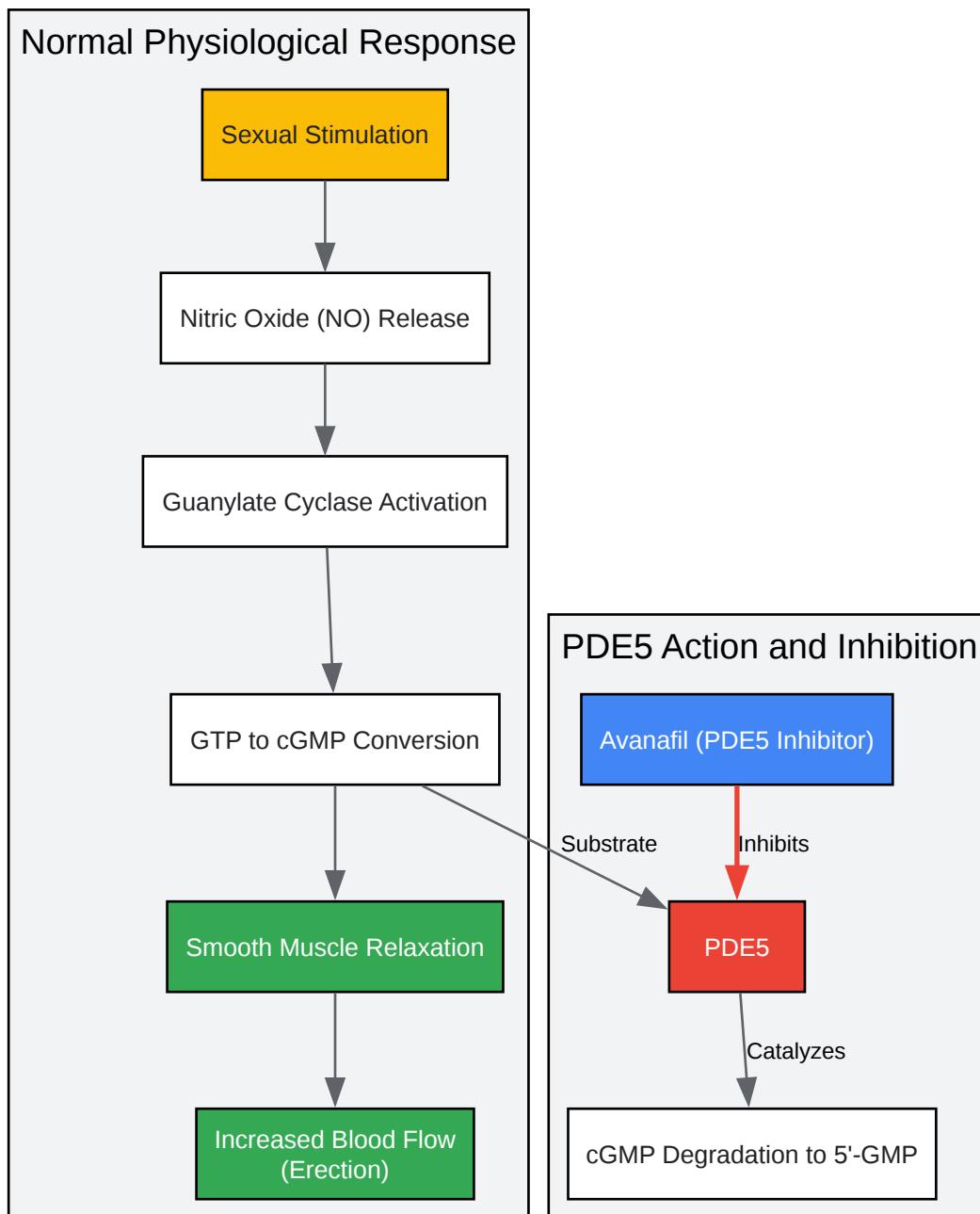
Procedure:

- To a reaction vessel, add the nitro compound (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).
- Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.
- Stir the mixture at room temperature for approximately 30 minutes.
- Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the final aniline product.

General Synthesis Workflow for Substituted Anilines

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for Substituted Anilines.


Applications in Drug Development

3-Chloro-4-methoxyaniline and its derivatives are important intermediates in the synthesis of pharmaceuticals. A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The structural motif provided by **3-Chloro-4-methoxyaniline** is crucial for the biological activity of the final drug molecule.

Signaling Pathway of PDE5 Inhibitors (e.g., Avanafil)

Avanafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum. NO then activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By blocking the degradation of cGMP, PDE5 inhibitors like Avanafil prolong this effect.

PDE5 Inhibitor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: PDE5 Inhibitor Signaling Pathway.

Safety and Handling

3-Chloro-4-methoxyaniline is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Work should be conducted in a well-ventilated area. In case of spills, avoid generating dust and use dry clean-up procedures. Store in a tightly closed container in a cool, dry place. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

- To cite this document: BenchChem. [3-Chloro-4-methoxyaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194202#3-chloro-4-methoxyaniline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1194202#3-chloro-4-methoxyaniline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com